molecular formula C20H23N3O3 B2631403 2-(Furan-2-yl)-7-methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] CAS No. 786674-11-1

2-(Furan-2-yl)-7-methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]

Cat. No. B2631403
M. Wt: 353.422
InChI Key: ARBGSNQKEIDQHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(Furan-2-yl)-7-methoxy-1’-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine]” is a chemical compound with the linear formula C19H20N2O2 . It is a part of a class of compounds that have been developed for mapping cerebral adenosine A2A receptors (A2ARs) with PET .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C19H20N2O2 . The exact structural details are not available in the search results.

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have developed methods for synthesizing a variety of compounds that include furan moieties and piperidine derivatives. These syntheses often aim to explore novel chemical structures or to enhance the properties of existing ones. For instance, novel spiropiperidines have been synthesized and evaluated for their affinity towards σ-receptor ligands, showcasing the potential for developing subtype-selective ligands with high potency (Maier & Wünsch, 2002). Similarly, the design, synthesis, and pharmacological evaluation of derivatives containing furan and piperazine units have been explored for their antidepressant and antianxiety activities (Kumar et al., 2017).

Potential Biological Activities

The exploration of biological activities is a significant focus in the research applications of compounds with complex structures like "2-(Furan-2-yl)-7-methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]." Alkaloids derived from mangrove-derived actinomycetes, including compounds with furan and piperidine components, have shown activity against the influenza A virus subtype H1N1, indicating potential antiviral applications (Wang et al., 2014). Furthermore, spiro derivatives of benzoxazines have been studied for their antimicrobial, anti-inflammatory, and antioxidant activities, revealing compounds with significant efficacy (Mandzyuk et al., 2020).

Photophysical and Photochemical Properties

The study of photochromic properties of novel spiro[indoline-naphthaline]oxazine derivatives, including those with furan and piperidine elements, highlights the potential for applications in materials science, where the understanding of light-induced changes in molecular structures can lead to advancements in photonic devices and sensors (Li et al., 2015).

Chemical Space Exploration

The exploration of unconquered chemical space, including the synthesis of novel heterocyclic compounds with furan and piperidine scaffolds, contributes to the expansion of medicinal chemistry and the discovery of new therapeutic agents (Thorimbert et al., 2018).

properties

IUPAC Name

2-(furan-2-yl)-7-methoxy-1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-22-10-8-20(9-11-22)23-16(13-15(21-23)17-7-4-12-25-17)14-5-3-6-18(24-2)19(14)26-20/h3-7,12,16H,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBGSNQKEIDQHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N3C(CC(=N3)C4=CC=CO4)C5=C(O2)C(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Furan-2-yl)-7-methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]

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